molecular formula C21H22F2N4O2S B3019578 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide CAS No. 1208966-43-1

4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide

Cat. No.: B3019578
CAS No.: 1208966-43-1
M. Wt: 432.49
InChI Key: PQDCNFQDQYIKHE-UHFFFAOYSA-N
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Description

4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core substituted with difluoro groups and a piperazine moiety linked to a methoxyphenyl ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The difluoro substitution is introduced via electrophilic fluorination using reagents such as Selectfluor.

The piperazine moiety is then introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with N-(2-bromoethyl)-4-methoxyaniline in the presence of a base like potassium carbonate. The final step involves the formation of the carboxamide linkage, typically achieved through the reaction of the amine group of the piperazine derivative with a suitable carboxylic acid derivative or an activated ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluoro groups can be substituted with other nucleophiles like thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-hydroxyphenyl)ethyl]piperazine-1-carboxamide.

    Reduction: 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine.

    Substitution: 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-substituted phenyl)ethyl]piperazine-1-carboxamide.

Scientific Research Applications

4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique chemical structure. The difluoro groups and the benzothiazole core can enhance binding affinity and specificity, while the piperazine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-hydroxyphenyl)ethyl]piperazine-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-aminophenyl)ethyl]piperazine-1-carboxamide: Similar structure but with an amino group instead of a methoxy group.

    4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-thiolphenyl)ethyl]piperazine-1-carboxamide: Similar structure but with a thiol group instead of a methoxy group.

Uniqueness

The uniqueness of 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide lies in its combination of functional groups, which confer specific chemical and physical properties. The difluoro groups enhance its stability and binding affinity, the benzothiazole core provides fluorescence properties, and the piperazine moiety improves solubility and bioavailability, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2S/c1-29-16-4-2-14(3-5-16)6-7-24-20(28)26-8-10-27(11-9-26)21-25-19-17(23)12-15(22)13-18(19)30-21/h2-5,12-13H,6-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDCNFQDQYIKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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